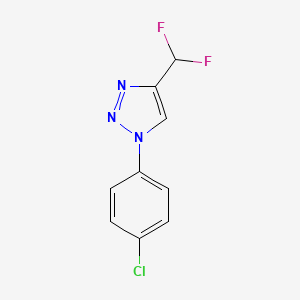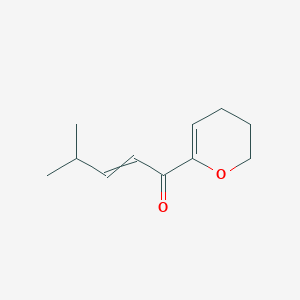boranyl CAS No. 871817-25-3](/img/structure/B15168584.png)
[2-(4-Chlorophenyl)ethenyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO. This compound is characterized by the presence of a boron atom bonded to a hydroxyl group and a 2-(4-chlorophenyl)ethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethenylboranyl typically involves the reaction of 4-chlorostyrene with boronic acid or its derivatives under specific conditions. One common method is the hydroboration of 4-chlorostyrene using borane (BH3) or diborane (B2H6) followed by oxidation to yield the desired borinic acid derivative. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Room temperature to reflux
Catalysts: Palladium or platinum catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)ethenylboranyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or borohydrides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Boronic acids or borates
Reduction: Boranes or borohydrides
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Chlorophenyl)ethenylboranyl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for the synthesis of more complex boron-containing compounds.
Biology
In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.
Medicine
In medicine, 2-(4-Chlorophenyl)ethenylboranyl is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)ethenylboranyl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the 4-chlorophenyl group.
4-Chlorophenylboronic acid: Contains the 4-chlorophenyl group but lacks the ethenyl group.
Vinylboronic acid: Contains the ethenyl group but lacks the 4-chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)ethenylboranyl is unique due to the presence of both the 4-chlorophenyl and ethenyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
871817-25-3 |
|---|---|
Formule moléculaire |
C8H7BClO |
Poids moléculaire |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-7(2-4-8)5-6-9-11/h1-6,11H |
Clé InChI |
DPUOONZBASLILU-UHFFFAOYSA-N |
SMILES canonique |
[B](C=CC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedinitrile](/img/structure/B15168519.png)


![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)





![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)

